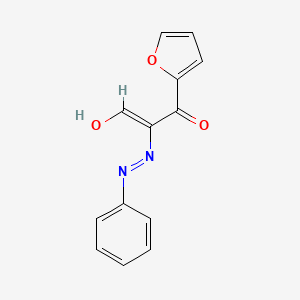

Propanetrione, 1-(2-furyl)-, 2-phenylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propanetrione, 1-(2-furyl)-, 2-phenylhydrazone: is an organic compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2 This compound is particularly interesting due to its unique structure, which includes a furan ring and a phenylhydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanetrione, 1-(2-furyl)-, 2-phenylhydrazone typically involves the reaction of 1-(2-furyl)propanetrione with phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: Propanetrione, 1-(2-furyl)-, 2-phenylhydrazone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazines or other reduced derivatives.

Substitution: The furan ring and phenylhydrazone moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazines.

Scientific Research Applications

Chemistry: In chemistry, Propanetrione, 1-(2-furyl)-, 2-phenylhydrazone is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis .

Biology and Medicine: Its hydrazone moiety is known to exhibit various biological activities, including antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its reactivity and structural features make it suitable for use in the production of polymers, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of Propanetrione, 1-(2-furyl)-, 2-phenylhydrazone is largely dependent on its chemical structure. The hydrazone moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Cinnamaldehyde: A compound with a similar hydrazone structure, known for its antimicrobial properties.

2,5-furandione 2-(phenylhydrazone): Another hydrazone compound with a furan ring, used in various chemical applications.

Uniqueness: Propanetrione, 1-(2-furyl)-, 2-phenylhydrazone is unique due to the combination of its furan ring and phenylhydrazone moiety. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .

Biological Activity

Propanetrione, 1-(2-furyl)-, 2-phenylhydrazone is a compound that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C12H10N2O2

- Molecular Weight : 218.22 g/mol

- CAS Number : 135874130

Antioxidant Activity

Research indicates that propanetrione derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Properties

Propanetrione has shown promising antimicrobial activity against various bacterial strains. In vitro studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative or therapeutic agent in infectious diseases .

Anti-inflammatory Effects

In animal models, propanetrione demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

The biological activity of propanetrione is primarily attributed to its ability to interact with cellular pathways involved in oxidative stress and inflammation. The compound appears to modulate the expression of genes associated with these pathways, leading to reduced inflammation and enhanced cellular protection against oxidative damage .

Case Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant efficacy of propanetrione in a rat model subjected to induced oxidative stress. The results indicated a significant reduction in malondialdehyde levels (a marker of oxidative stress) and an increase in the activity of antioxidant enzymes such as superoxide dismutase and catalase .

Case Study 2: Antimicrobial Testing

In another study, propanetrione was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values obtained were promising, indicating that propanetrione could be developed into a novel antimicrobial agent .

Data Tables

Properties

IUPAC Name |

(Z)-1-(furan-2-yl)-3-hydroxy-2-phenyldiazenylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-9-11(13(17)12-7-4-8-18-12)15-14-10-5-2-1-3-6-10/h1-9,16H/b11-9-,15-14? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFAAFXPNBLRFQ-HPYCBCPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.